molecular formula C7H8ClNO2 B12403961 3-Pyridylacetic acid-D4 hydrochloride

3-Pyridylacetic acid-D4 hydrochloride

Cat. No.: B12403961
M. Wt: 177.62 g/mol
InChI Key: XVCCOEWNFXXUEV-BONYUCOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Pyridylacetic acid-d4 (hydrochloride) involves several steps:

Industrial Production Methods

Industrial production methods for 3-Pyridylacetic acid-d4 (hydrochloride) typically follow the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Pyridylacetic acid-d4 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce deuterated analogs .

Scientific Research Applications

3-Pyridylacetic acid-d4 (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridylacetic acid-d4 (hydrochloride) involves its role as a tracer molecule. The deuterium atoms in the compound allow researchers to track its metabolic pathways and interactions within biological systems. This helps in understanding the pharmacokinetics and metabolic profiles of related drugs .

Comparison with Similar Compounds

Similar Compounds

    3-Pyridylacetic acid hydrochloride: The non-deuterated form of the compound.

    Nicotinic acid: A related compound that is a lower homologue.

    4-Pyridylacetic acid hydrochloride: A positional isomer with similar properties

Uniqueness

The uniqueness of 3-Pyridylacetic acid-d4 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. This makes it particularly valuable in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

177.62 g/mol

IUPAC Name

(2H)chlorane;deuterio 2,2-dideuterio-2-pyridin-3-ylacetate

InChI

InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H/i4D2;/hD2

InChI Key

XVCCOEWNFXXUEV-BONYUCOBSA-N

Isomeric SMILES

[2H]C([2H])(C1=CN=CC=C1)C(=O)O[2H].[2H]Cl

Canonical SMILES

C1=CC(=CN=C1)CC(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.